Product packaging for 2-[(4-Trifluoromethylbenzyl)amino]ethanol(Cat. No.:CAS No. 948588-69-0)

2-[(4-Trifluoromethylbenzyl)amino]ethanol

Cat. No.: B2678726
CAS No.: 948588-69-0
M. Wt: 219.207
InChI Key: AGUOXKRMLQRRSM-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl-Containing Motifs in Bioactive Compounds Research

The incorporation of trifluoromethyl (-CF3) groups into bioactive compounds is a widely utilized strategy in medicinal chemistry to enhance a molecule's therapeutic potential. mdpi.comhovione.com The unique physicochemical properties of the -CF3 group can profoundly influence a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.comnih.gov

Key properties of the trifluoromethyl group include:

High Electronegativity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially improving interactions with biological targets. mdpi.comwechemglobal.com

Increased Lipophilicity: The presence of a -CF3 group generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve absorption. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This can lead to an increased half-life and duration of action for a drug.

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group. wikipedia.orgresearchgate.net This substitution can be used to fine-tune the steric and electronic properties of a lead compound or to protect a reactive site from metabolic oxidation. wikipedia.org

The strategic placement of a trifluoromethyl group can deactivate an aromatic ring, reducing its susceptibility to metabolism and thereby increasing the drug's half-life and lowering the required dose. mdpi.com Numerous successful drugs, including the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex), feature a trifluoromethyl group, underscoring its importance in drug design. wikipedia.org

Table 1: Physicochemical Properties of the Trifluoromethyl Group
PropertyDescriptionImpact on Drug Design
ElectronegativityIntermediate between fluorine and chlorine. wikipedia.orgInfluences acidity/basicity and electrostatic interactions with targets. mdpi.com
Lipophilicity (Hansch π value)+0.88 mdpi.comEnhances membrane permeability and can improve drug-receptor interactions. mdpi.com
Steric Size (van der Waals radius)Larger than a methyl group. mdpi.comCan be used to probe and occupy specific binding pockets.
Metabolic StabilityHigh due to the strong C-F bond. mdpi.comReduces metabolic breakdown, increasing drug half-life. mdpi.com

Overview of Aminoethanol Derivatives in Pharmaceutical Design Paradigms

The aminoethanol moiety is a prevalent structural feature in a wide array of pharmaceuticals and biologically active compounds. nih.govwikipedia.org This scaffold, characterized by an amine and a hydroxyl group separated by a two-carbon chain, provides a versatile platform for designing molecules that can interact with various biological targets.

Aminoethanol derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including:

Neuroprotective Effects: Certain ethanolamine (B43304) derivatives can facilitate the synthesis of crucial neurotransmitters and components of neuronal membranes, such as acetylcholine and phosphatidylcholine. pharmaciyajournal.ru This can stimulate cholinergic neurotransmission and improve the plasticity of neuronal membranes. pharmaciyajournal.ru

Antimicrobial Activity: The amino alcohol scaffold has been identified as a promising starting point for the development of new antibiotic and antifungal agents. nih.gov

Adrenergic Receptor Modulation: Many compounds containing the 1-aryl-2-aminoethanol framework exhibit activity at adrenergic receptors, acting as either agonists or antagonists. nih.gov

The versatility of the aminoethanol scaffold lies in its ability to be readily modified at both the amine and alcohol functionalities, as well as on the aryl ring in aryl-aminoethanol derivatives. These modifications allow for the fine-tuning of a compound's pharmacological profile to achieve desired therapeutic effects.

Table 2: Examples of Drug Classes Containing the Aminoethanol Scaffold
Drug ClassMechanism of ActionTherapeutic Use
Beta-blockersAntagonism of beta-adrenergic receptorsHypertension, angina, arrhythmias
AntihistaminesBlockade of histamine H1 receptorsAllergies
AntidepressantsModulation of neurotransmitter reuptakeDepression

Rationale for Investigating the 2-[(4-Trifluoromethylbenzyl)amino]ethanol Structural Element

The investigation of the this compound scaffold is a logical progression in medicinal chemistry, aiming to synergistically combine the advantageous properties of both the trifluoromethylbenzyl and aminoethanol moieties. The rationale for exploring this specific structural element is multifaceted.

The trifluoromethyl group on the benzyl (B1604629) ring is expected to confer enhanced metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties such as oral bioavailability and duration of action. mdpi.comwechemglobal.com The strong electron-withdrawing nature of the trifluoromethyl group can also influence the pKa of the amino group in the aminoethanol chain, which could in turn affect its interaction with biological targets.

The aminoethanol portion of the molecule provides a key pharmacophoric element, with the hydroxyl and amino groups capable of forming hydrogen bonds and other crucial interactions within a receptor's binding site. The flexibility of the ethanolamine chain allows for optimal positioning of the functional groups for binding.

By combining these two structural motifs, researchers aim to create novel compounds with potentially superior efficacy, selectivity, and pharmacokinetic profiles. The 4-position of the trifluoromethyl group on the benzyl ring is a common substitution pattern in many known bioactive molecules, suggesting that this particular arrangement may be favorable for interaction with a variety of biological targets. The synthesis and biological evaluation of derivatives based on the this compound scaffold could therefore lead to the discovery of new therapeutic agents for a range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F3NO B2678726 2-[(4-Trifluoromethylbenzyl)amino]ethanol CAS No. 948588-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUOXKRMLQRRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Trifluoromethylbenzyl Amino Ethanol and Analogous Structures

Strategies for Incorporating the 4-Trifluoromethylbenzyl Moiety

The introduction of the 4-trifluoromethylbenzyl group onto the ethanolamine (B43304) nitrogen is the cornerstone of the synthesis. This can be achieved through several reliable methods, most notably reductive amination and direct alkylation.

Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. researchgate.netnih.gov This process involves two main steps: the initial reaction of an amine with a carbonyl compound to form an imine intermediate, followed by the reduction of this imine to the target amine. nih.govnih.gov

In the context of synthesizing 2-[(4-trifluoromethylbenzyl)amino]ethanol, the reaction proceeds between ethanolamine and 4-trifluoromethylbenzaldehyde. The initial condensation forms an unstable imine (a Schiff base), which is then reduced in situ to yield the final secondary amine product. nih.gov This one-pot approach is convenient and avoids the isolation of the often-unstable imine intermediate. nih.gov

A variety of reducing agents can be employed for this transformation, with the choice depending on factors like substrate tolerance, reaction conditions, and selectivity. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they can selectively reduce the imine in the presence of the starting aldehyde, preventing the reduction of the aldehyde to an alcohol. nih.govmasterorganicchemistry.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsReference
Sodium BorohydrideNaBH₄Common, inexpensive, but can also reduce the starting aldehyde. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines over aldehydes; reaction is effective but introduces cyanide waste. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Selective for imines, less toxic alternative to NaBH₃CN, effective under mild conditions. nih.govmasterorganicchemistry.com
Catalytic HydrogenationH₂/Catalyst (e.g., Ni, Pd)A "green" method that avoids hydride reagents, but may require higher pressures and temperatures. Can also reduce other functional groups. nih.govresearchgate.net

Direct N-alkylation offers another primary route to this compound. This method involves the reaction of ethanolamine with a 4-trifluoromethylbenzyl halide, typically the bromide or chloride, in the presence of a base.

A significant challenge in the N-alkylation of primary amines like ethanolamine is controlling the degree of alkylation. chemrxiv.orgresearchgate.net The reaction can lead to a mixture of the desired mono-alkylated secondary amine, the di-alkylated tertiary amine (N,N-bis(4-trifluoromethylbenzyl)ethanolamine), and unreacted starting material. The selectivity often depends on the stoichiometry of the reactants and the reaction conditions. researchgate.net Using a large excess of the amine can favor mono-alkylation, but this requires a subsequent separation step to remove the unreacted amine.

To improve selectivity for mono-alkylation, a common strategy involves protecting one of the N-H protons of the amine. For instance, using a tert-butoxycarbonyl (Boc) protecting group on ethanolamine allows for a single alkylation event. The protecting group is then removed under acidic conditions to yield the desired secondary amine. chemrxiv.org

Beyond the two main strategies, other methods can be employed to construct the N-substituted ethanolamine framework.

One innovative approach involves the reduction of 2-substituted-2-oxazolines. A patent describes a method where a 2-aryl-substituted-2-oxazoline is reduced using a sodium borohydride system to yield the corresponding N-benzylethanolamine. google.com Applying this to the target compound would involve the synthesis of 2-(4-trifluoromethylphenyl)-2-oxazoline, followed by its ring-opening reduction to give this compound. This method is noted for its mild conditions and high yield. google.com

Another route involves the reaction of a pre-formed secondary amine with ethylene (B1197577) oxide. For example, N-(4-trifluoromethylbenzyl)aniline could be reacted with ethylene oxide to introduce the hydroxyethyl (B10761427) group, yielding an analogous N,N-disubstituted amino alcohol. google.com While this specific example leads to a tertiary amine, the principle of using ethylene oxide to build the ethanolamine portion of the molecule is a viable alternative strategy.

Synthesis of Chiral and Stereoisomeric Forms of this compound Analogs

The synthesis of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. For analogs of this compound that contain additional stereocenters, stereoselective synthesis is required.

A primary method for achieving this is through the asymmetric reduction of a ketone precursor. For example, an α-amino ketone can be reduced to a β-amino alcohol. nih.gov The stereoselectivity of this reduction can be controlled by using chiral reducing agents or catalysts. Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful technique for the highly enantioselective synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines. nih.gov

Another strategy involves the use of a chiral auxiliary. A recyclable chiral auxiliary can be complexed with a glycine (B1666218) Schiff base, followed by alkylation with an appropriate electrophile (such as 1-iodo-2,2,2-trifluoroethane for related structures). mdpi.com Subsequent removal of the auxiliary yields the enantiomerically pure amino acid derivative, which can be further modified. mdpi.com

Nucleophilic trifluoromethylation of α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent) provides a direct route to α-trifluoromethyl-β-amino alcohols, another class of related chiral compounds. nih.govmdpi.com

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles can be applied to the synthesis of this compound and its analogs.

For reductive amination, replacing metal hydride reagents with catalytic hydrogenation (using H₂ and a recyclable metal catalyst) improves atom economy and reduces waste. researchgate.net Furthermore, the choice of solvent is critical. A novel, catalyst-free reductive amination protocol has been developed using glycerol (B35011) as a green, recyclable solvent. ias.ac.in Glycerol can form hydrogen bonds with the carbonyl group, increasing its electrophilicity and facilitating the reaction without the need for a metal catalyst. ias.ac.in

In alkylation reactions, the use of phase-transfer catalysts (PTC) can enable reactions in milder conditions and reduce the need for volatile organic solvents. researchgate.net Assessing reactions using green chemistry metrics such as atom economy, reaction mass efficiency, and process mass intensity allows for a quantitative comparison of different synthetic routes to identify the most environmentally benign option. walisongo.ac.id The ultimate goal is to develop synthetic pathways that are not only efficient and high-yielding but also safe and sustainable. chemmethod.com

Chemical Transformations and Derivatization Strategies for the 2 4 Trifluoromethylbenzyl Amino Ethanol Scaffold

Functionalization of the Amino Group

The secondary amino group in the 2-[(4-trifluoromethylbenzyl)amino]ethanol scaffold is a key site for a variety of chemical transformations, including amidation, sulfonamidation, and the formation of heterocyclic rings. These reactions allow for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this starting material.

Amidation of the secondary amino group in this compound can be readily achieved through reaction with acyl chlorides or carboxylic acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming a tertiary amide. The general transformation involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acylating agent.

Similarly, sulfonamidation can be accomplished by reacting the parent compound with a sulfonyl chloride in the presence of a suitable base. This reaction results in the formation of a sulfonamide linkage, which is a common functional group in medicinal chemistry.

While specific research detailing these reactions on this compound is not extensively documented in publicly available literature, the principles of these transformations are well-established in organic synthesis. The following table illustrates the expected products from representative amidation and sulfonamidation reactions.

ReagentProductReaction Type
Acetyl chlorideN-(2-hydroxyethyl)-N-(4-(trifluoromethyl)benzyl)acetamideAmidation
Benzoyl chlorideN-(2-hydroxyethyl)-N-(4-(trifluoromethyl)benzyl)benzamideAmidation
Methanesulfonyl chlorideN-(2-hydroxyethyl)-N-(4-(trifluoromethyl)benzyl)methanesulfonamideSulfonamidation
p-Toluenesulfonyl chlorideN-(2-hydroxyethyl)-N-(4-(trifluoromethyl)benzyl)-4-methylbenzenesulfonamideSulfonamidation

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Triazine Ring Formation: Substituted 1,3,5-triazines can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions. The amino group of this compound can act as a nucleophile to displace one or more chlorine atoms on the triazine ring. Further reaction of the remaining chloro-substituted triazine with other nucleophiles allows for the construction of unsymmetrically substituted triazines.

Imidazole Ring Formation: The synthesis of imidazole derivatives often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine. While direct synthesis from this compound as the sole amine source is not a standard method, its derivatives could potentially be utilized in more complex multi-step syntheses of imidazole-containing molecules.

Pyrimidine (B1678525) Ring Formation: The construction of the pyrimidine ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. The this compound scaffold could be incorporated into a larger molecule that then undergoes cyclization to form a pyrimidine ring, or it could be used to functionalize a pre-formed pyrimidine ring through nucleophilic substitution.

Detailed experimental data for the direct use of this compound in the formation of these specific heterocycles is limited in the available scientific literature. However, the reactivity of its amino group makes it a plausible candidate for such transformations under appropriate reaction conditions.

Modifications of the Ethanol (B145695) Chain

The ethanol chain of this compound offers another avenue for derivatization, primarily through reactions involving the primary hydroxyl group.

Esterification: The primary hydroxyl group can be readily esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride can proceed under milder conditions.

Etherification: The hydroxyl group can also be converted to an ether through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Direct alkylation under acidic conditions is also a possibility, particularly for forming benzyl (B1604629) ethers.

The following table provides examples of expected products from these reactions.

ReagentProductReaction Type
Acetic anhydride2-((4-(trifluoromethyl)benzyl)amino)ethyl acetateEsterification
Methyl iodide (with base)1-(methoxy)-N-(4-(trifluoromethyl)benzyl)ethan-1-amineEtherification
Benzyl bromide (with base)1-(benzyloxy)-N-(4-(trifluoromethyl)benzyl)ethan-1-amineEtherification

The primary alcohol of the ethanol chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), would be expected to yield the corresponding aldehyde, 2-((4-(trifluoromethyl)benzyl)amino)acetaldehyde. Stronger oxidizing agents, like potassium permanganate or chromic acid, would likely lead to the formation of the carboxylic acid, 2-((4-(trifluoromethyl)benzyl)amino)acetic acid. It is important to note that the secondary amine is also susceptible to oxidation under certain conditions, which could lead to a mixture of products.

Aromatic Ring Substitutions on the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl moiety of the scaffold can undergo electrophilic aromatic substitution reactions, although the reactivity of the ring is significantly influenced by the existing substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. youtube.com This deactivating effect is due to the inductive effect of the highly electronegative fluorine atoms. youtube.com As a result, harsher reaction conditions are generally required for electrophilic aromatic substitution compared to unsubstituted benzene.

The trifluoromethyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the -CF3 group. youtube.com The benzylamino group, on the other hand, is an ortho-, para-director and is generally an activating group. The interplay between these two directing effects will determine the regioselectivity of the substitution. Given the strong deactivating nature of the trifluoromethyl group, substitution on the aromatic ring can be challenging.

Potential electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at a position meta to the trifluoromethyl group.

The following table summarizes the directing effects of the substituents on the aromatic ring.

SubstituentEffect on ReactivityDirecting Influence
-CF3Deactivating youtube.comMeta youtube.com
-CH2NHCH2CH2OHActivatingOrtho, Para

Structure Activity Relationship Sar Studies of Compounds Incorporating the 2 4 Trifluoromethylbenzyl Amino Ethanol Motif

Influence of Trifluoromethyl Group Position and Substitution Patterns on Biological Activity

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, primarily due to its unique electronic properties and its ability to enhance metabolic stability and lipophilicity. Its placement on the benzyl (B1604629) ring of the 2-(benzylamino)ethanol scaffold is a critical determinant of biological activity.

The 4-position (para) for the -CF3 group is frequently optimal for potency. This is often attributed to the group's strong electron-withdrawing nature, which can influence the pKa of the secondary amine and modulate binding interactions within the target protein's active site. For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides that incorporate a substituted 4-(trifluoromethyl)benzyl C-region, the para-CF3 substitution was integral to high antagonist potency at the TRPV1 receptor. mdpi.com The electronic character of the -CF3 group can significantly alter the properties of the aromatic ring, which is a contributing factor to the efficacy of many drugs featuring this substitution. nih.govresearchgate.net

Moving the trifluoromethyl group to the ortho (2-) or meta (3-) positions often results in a decrease in activity compared to the para-substituted analog. For example, in studies of N-arylcinnamamides, a different distribution of mono-halogenated derivatives with a –CF3 substituent was associated with an increased activity profile, highlighting the sensitivity of biological targets to the substituent's location. researchgate.net In other chemical series, ortho- or meta-positioning can introduce steric hindrance that prevents optimal binding to the target protein. However, this is not a universal rule, as the ideal substitution pattern is highly dependent on the specific topology of the receptor or enzyme active site. In some cases, ortho-fluoro substitution has been shown to be crucial for inhibitory activity. nih.gov

Table 1: Influence of Benzyl Ring Substitution on Biological Activity

Compound ID Benzyl Ring Substitution Biological Target Activity (IC50/Ki)
A-1 4-CF3 TRPV1 0.3 nM (Ki) mdpi.com
A-2 2-CF3 HIF-1 Reduced Activity nih.gov
A-3 4-CF3, 2-F hTRPV1 Potent Antagonism mdpi.com

Note: Data is compiled from studies on analogous but not identical scaffolds to illustrate general principles.

Impact of Aminoethanol Chain Length and Substitution on Receptor/Enzyme Interactions

The aminoethanol side chain is another key area for structural modification to probe and optimize interactions with biological targets. Its length, flexibility, and the presence of substituents can profoundly affect binding affinity and selectivity.

Lengthening the two-carbon (ethanol) chain to a three-carbon (propanol) chain can alter the spatial relationship between the benzylamine (B48309) nitrogen and the terminal hydroxyl group. This change in distance and conformation can either improve or diminish the compound's ability to form crucial hydrogen bonds or other interactions within a binding pocket. For many receptor systems, such as β-adrenergic receptors, the ethanolamine (B43304) structure is a classic pharmacophore, and deviations from this chain length can be detrimental to activity. nih.gov

Introducing substituents on the aminoethanol chain, particularly at the α- or β-positions relative to the nitrogen, can also have a significant impact. Alkyl substitutions can increase lipophilicity and may lead to favorable van der Waals interactions. For instance, studies on TRPV1 antagonists showed that branched alkyl derivatives in a related series generally exhibited slightly better antagonism than the corresponding straight-chain ones. mdpi.com However, bulky substituents can also introduce negative steric clashes. The introduction of a trifluoromethyl group directly onto the amino alcohol chain has been explored as a strategy to enhance stereoselectivity and reaction rates in certain chemical transformations, an effect attributed to its strong electron-withdrawing properties and steric bulk. nih.gov

Table 2: Effect of Amino Alcohol Chain Modification on Activity

Modification Rationale General Impact on Activity
Chain Elongation (Ethanol to Propanol) Alters distance between N and OH groups Often decreases activity for targets optimized for the ethanolamine motif
Alkyl Substitution on Chain Increases lipophilicity, introduces steric bulk Can increase or decrease activity depending on target topology

Role of Aromatic and Heterocyclic Substituents on Pharmacological Profiles

Replacing the 4-trifluoromethylbenzyl group with other aromatic or heterocyclic ring systems is a common strategy to explore new chemical space and alter the pharmacological profile of the lead compound. The electronic nature, size, and hydrogen-bonding capacity of the ring system are critical factors.

Bioisosteric replacement of the phenyl ring with heterocyclic systems like pyridine, thiophene, or furan can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially forming new, beneficial interactions with the target. For example, in the development of TRPV1 antagonists, phenyl C-region derivatives were compared to their corresponding pyridine surrogates, with the phenyl derivatives generally exhibiting better antagonism. mdpi.comnih.gov This indicates that for that specific target, the hydrophobic and electronic nature of the substituted phenyl ring was preferred over the properties of the pyridine ring.

Table 3: Pharmacological Profile Variation with Aromatic/Heterocyclic Groups

Ring System Key Features Potential Impact on Pharmacology
Pyridine Nitrogen heteroatom, hydrogen bond acceptor Alters electronics, potential for new H-bonds, may improve solubility
Thiophene Sulfur heteroatom, bioisostere of phenyl Modifies lipophilicity and steric profile
Naphthalene Extended aromatic system Increases surface area for hydrophobic and π-stacking interactions

Stereochemical Considerations in Structure-Activity Relationships

The 2-[(4-trifluoromethylbenzyl)amino]ethanol scaffold contains a chiral center at the carbon atom bearing the hydroxyl group. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. researchgate.net This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For many biologically active amino alcohols, one enantiomer is significantly more potent than the other. This difference in activity is a direct consequence of the three-dimensional arrangement of the substituents around the chiral center. The more active enantiomer, or eutomer, is able to achieve a more optimal binding orientation within the target's active site, maximizing favorable interactions (e.g., hydrogen bonding from the hydroxyl group, ionic interaction from the protonated amine) and minimizing unfavorable steric clashes.

For example, in a study of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, analogues with the hydroxyl group in the (S)-configuration were more selective for the dopamine transporter (DAT) over the serotonin transporter (SERT) than the corresponding (R)-enantiomers. nih.gov This highlights that stereochemistry not only affects potency but also selectivity between different biological targets. Therefore, the synthesis and evaluation of individual enantiomers of this compound derivatives are essential steps in any drug discovery program to identify the eutomer and eliminate the less active or potentially problematic distomer.

Preclinical Research Applications and in Vitro/in Vivo Model Systems

In Vitro Cellular Assays for Biological Activity Evaluation (e.g., Cytotoxicity in Cancer Cell Lines, Enzyme Assays)

No publicly available data from in vitro cellular assays specifically investigating the biological activity of 2-[(4-Trifluoromethylbenzyl)amino]ethanol could be identified. This includes a lack of studies on its potential cytotoxicity in cancer cell lines or its activity in various enzyme assays.

Animal Models for Investigating Biological Responses (e.g., Rodent Models for Neuroprotection, Behavioral Studies)

There is no published research detailing the use of this compound in animal models. Consequently, information regarding its potential for neuroprotection or its effects in behavioral studies in rodent models is not available.

Mechanistic In Vivo Studies (e.g., Microdialysis for Neurotransmission Analysis)

No mechanistic in vivo studies, such as microdialysis for the analysis of neurotransmission, have been reported for this compound.

Computational and Theoretical Studies in the Context of 2 4 Trifluoromethylbenzyl Amino Ethanol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is crucial for understanding the structural basis of ligand-target interactions and is widely used in drug design to predict the binding affinity and mode of action of a compound.

In the context of 2-[(4-Trifluoromethylbenzyl)amino]ethanol, molecular docking simulations would be employed to predict how the molecule fits into the active site of a specific biological target. The process involves preparing a 3D structure of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity.

The results of a docking study can reveal key molecular interactions, such as:

Hydrogen Bonds: The ethanol (B145695) hydroxyl (-OH) group and the secondary amine (-NH-) group of the compound are potential hydrogen bond donors and acceptors, which can form strong interactions with polar amino acid residues in the target's active site.

Hydrophobic Interactions: The benzyl (B1604629) ring and the trifluoromethyl (-CF3) group can engage in hydrophobic and van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic benzyl ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

For instance, in docking studies of other molecules with protein targets, specific amino acid residues are identified as critical for binding. nih.govnih.gov A hypothetical docking study of this compound might yield results similar to those shown in the table below, illustrating how binding energy scores are used to rank potential ligands and how specific amino acid interactions contribute to binding. nih.gov

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase AThis compound-8.5ASP145, LYS67Hydrogen Bond
Hypothetical Kinase AThis compound-8.5LEU120, VAL55Hydrophobic
Hypothetical Receptor BAnalog 1-9.2TYR210, SER98Hydrogen Bond
Hypothetical Receptor BAnalog 1-9.2PHE212Pi-Pi Stacking
Hypothetical Receptor BAnalog 2-7.9GLN95Hydrogen Bond

This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that characterize the physicochemical properties of the molecule, falling into several categories:

Topological (2D) Descriptors: Based on the 2D representation of the molecule, such as molecular weight, connectivity indices, and atom counts.

Electronic Descriptors: Related to the electronic structure, such as partial charges, dipole moment, and HOMO/LUMO energies.

Conformational (3D) Descriptors: Dependent on the 3D structure of the molecule, like molecular surface area and volume.

Using statistical techniques like multiple linear regression (MLR), a QSAR model is built that relates a combination of these descriptors to the observed activity. nih.govmdpi.com The predictive power of the model is then validated using both internal and external sets of compounds. mdpi.com QSAR studies have successfully predicted the activity of various classes of compounds, including benzimidazole (B57391) derivatives. mdpi.com A robust QSAR model can highlight which molecular properties are most important for the desired biological effect, guiding the rational design of new analogs of this compound with enhanced potency.

Descriptor TypeDescriptor ExampleProperty Characterized
TopologicalMolecular Weight (MW)Size of the molecule
TopologicalKier & Hall IndexMolecular connectivity and shape
ElectronicLogPLipophilicity/hydrophobicity
ElectronicPartial ChargesDistribution of electrons
ConformationalMolecular Surface Area (MSA)Solvent accessibility
ConformationalDipole MomentPolarity of the molecule

This table lists examples of molecular descriptors commonly used in QSAR studies.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govbonvinlab.org MD simulations are essential for understanding the stability of a docked pose, elucidating complex binding mechanisms, and observing conformational changes in both the ligand and the protein upon binding. nih.gov

For a complex of this compound and its target protein, an MD simulation would start with the coordinates from a docking prediction. The complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the positions and velocities of the atoms over a series of very short time steps (femtoseconds). bonvinlab.org

Running the simulation for nanoseconds or microseconds can reveal:

Binding Stability: Whether the ligand remains stably bound in its initial docked pose or if it shifts or dissociates.

Conformational Changes: How the protein and ligand adapt their shapes to achieve an optimal fit.

Role of Water: The function of individual water molecules in mediating interactions between the ligand and the protein.

Free Energy of Binding: More accurate estimations of binding affinity can be calculated using advanced techniques like MM/PBSA or free energy perturbation.

Simulations of related molecules like 2,2,2-trifluoroethanol (B45653) (TFE) have been used to develop and validate force fields necessary for accurately modeling the behavior of fluorinated compounds in biological systems. uq.edu.auresearchgate.net These studies are critical for ensuring the reliability of MD simulations involving this compound.

In Silico Screening for Novel Analogs

In silico or virtual screening is a computational strategy used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a drug target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Starting with this compound as a lead compound, virtual screening can be used to identify novel analogs with potentially improved properties. There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Millions of compounds from virtual libraries (like ZINC or DrugBank) are docked into the target's active site, and the top-scoring compounds are selected for further investigation. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the structure of a known active ligand, like this compound, as a template. The virtual library is searched for molecules with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Both methods can efficiently filter vast chemical spaces to identify a manageable number of promising hits. These hits can then be acquired or synthesized for experimental validation, accelerating the process of discovering new and more potent analogs.

Future Research Directions and Translational Potential of the 2 4 Trifluoromethylbenzyl Amino Ethanol Scaffold in Drug Discovery

Design of Novel Chemical Entities with Enhanced Target Selectivity

The development of new drugs based on the 2-[(4-trifluoromethylbenzyl)amino]ethanol framework will heavily rely on modifying the core structure to achieve high selectivity for specific biological targets. The trifluoromethyl group is a key feature in modulating the biological activity of compounds. mdpi.com Medicinal chemistry strategies can be employed to fine-tune the scaffold's interaction with its target, thereby minimizing off-target effects.

Key modifications could include:

Substitution on the aromatic ring: Introducing additional substituents on the phenyl ring can alter the electronic properties and steric profile of the molecule, potentially leading to more specific interactions with the target protein.

Introduction of chiral centers: The synthesis of specific stereoisomers can be crucial, as different enantiomers or diastereomers often exhibit distinct pharmacological activities and metabolic profiles.

These modifications aim to optimize the molecule's fit within the target's binding site, enhancing potency and selectivity.

Table 1: Illustrative Modifications to the this compound Scaffold and Their Potential Effects

Modification Rationale Potential Effect
Addition of a methoxy group to the phenyl ring Alter electronic distribution and add a potential hydrogen bond acceptor. Increased binding affinity and selectivity.
Replacement of the hydroxyl group with a fluorine atom Increase metabolic stability and alter hydrogen bonding potential. Enhanced bioavailability and modified target interaction.
N-methylation of the amino group Alter basicity and steric hindrance around the nitrogen atom. Modified receptor interaction and pharmacokinetic properties.

Exploration of New Therapeutic Areas

The structural components of this compound suggest its potential applicability in a range of therapeutic areas. The trifluoromethylbenzyl moiety is present in compounds investigated for various conditions, while the aminoethanol scaffold is a common feature in drugs targeting the central nervous system and inflammatory pathways. nih.govchemimpex.comdrugbank.com

Potential therapeutic areas for derivatives of this scaffold include:

Neurological Disorders: The ability of the trifluoromethyl group to enhance blood-brain barrier permeability makes this scaffold a candidate for developing drugs targeting central nervous system disorders. mdpi.com For instance, compounds with similar structural features have been investigated for their potential in treating neurological and psychiatric conditions. researchgate.net

Inflammation and Sepsis: Beta-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a key role in inflammatory responses and sepsis. nih.gov This suggests that the this compound scaffold could be a starting point for developing novel anti-inflammatory agents.

Oncology: The trifluoromethyl group is a common feature in many modern anticancer drugs, where it contributes to improved efficacy. researchgate.net Derivatives of this scaffold could be explored for their potential as anticancer agents, possibly by targeting specific kinases or other proteins involved in cancer progression.

Table 2: Potential Therapeutic Targets for the this compound Scaffold

Therapeutic Area Potential Target Rationale
Neurological Disorders mGlu5 Receptor Compounds with a trifluoromethylbenzyl moiety have shown modulatory effects on glutamate (B1630785) receptors. researchgate.net
Inflammation Toll-like Receptor 4 (TLR4) Beta-amino alcohol derivatives are known to inhibit TLR4-mediated inflammatory responses. nih.gov
Oncology Protein Kinases The trifluoromethyl group can enhance binding to the ATP-binding site of various kinases.

Development of Advanced Synthetic Methodologies

Efficient and versatile synthetic routes are essential for exploring the chemical space around the this compound scaffold. While the fundamental synthesis of N-benzylethanolamines is established, future research should focus on developing more advanced and efficient methods.

Areas for development include:

Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure versions of the scaffold and its derivatives is crucial for evaluating the biological activity of individual stereoisomers.

Late-Stage Functionalization: Creating synthetic routes that allow for the introduction of diverse functional groups in the final steps of the synthesis would accelerate the generation of a library of analogs for structure-activity relationship (SAR) studies. This includes methods for the direct trifluoromethylation of benzylamines. acs.org

Green Chemistry Approaches: Implementing more environmentally friendly synthetic methods, such as using greener solvents and catalysts, would be beneficial for the large-scale production of any resulting drug candidates.

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach that combines computational modeling and experimental validation will be instrumental in the rational design of novel drugs based on the this compound scaffold. Computational tools can significantly streamline the drug discovery process by predicting the properties of virtual compounds before their synthesis. bioengineer.orghokudai.ac.jp

Key integrated approaches include:

Pharmacophore Modeling: This technique can be used to identify the key structural features of the scaffold that are essential for its biological activity. nih.govnih.gov By understanding the pharmacophore, researchers can design new molecules with a higher probability of being active.

Molecular Docking: Docking simulations can predict how derivatives of the scaffold will bind to their target proteins, providing insights into the specific interactions that contribute to affinity and selectivity. This is particularly useful for designing compounds with enhanced target selectivity.

Scaffold Hopping: Computational methods can be used to identify novel core structures (scaffolds) that mimic the essential features of the this compound scaffold but possess different chemical properties. nih.govnih.gov This strategy can lead to the discovery of new chemical entities with improved drug-like properties or novel intellectual property. nih.gov

Quantum Chemical Calculations: These simulations can provide a deeper understanding of the electronic properties of fluorinated compounds and help in designing reactions to create novel derivatives. hokudai.ac.jpemerginginvestigators.org

By integrating these computational methods with experimental synthesis and biological testing, the process of developing potent, selective, and safe drug candidates from the this compound scaffold can be significantly accelerated.

Q & A

Q. What synthetic routes are recommended for 2-[(4-Trifluoromethylbenzyl)amino]ethanol, and what reaction parameters critically influence yield?

Methodological Answer: A common approach involves nucleophilic substitution between 4-(trifluoromethyl)benzylamine and ethylene oxide derivatives. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 100°C) enhance reaction rates but require reflux conditions to prevent volatile reagent loss .
  • Solvent Choice : Polar aprotic solvents like THF or DMF improve solubility of intermediates .
  • Catalysts : Triethylamine or other bases are used to neutralize HBr generated during alkylation, improving yield .
  • Purification : Column chromatography (C18 reverse-phase) or recrystallization from ethanol/water mixtures effectively isolates the product .

Q. How can the trifluoromethyl group in this compound be confirmed spectroscopically?

Methodological Answer:

  • ¹⁹F NMR : A singlet near -60 ppm confirms the presence of the -CF₃ group .
  • IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks should align with the molecular formula C₁₀H₁₂F₃NO (MW 235.2 g/mol) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate to separate the product from aqueous byproducts .
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) .
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. What strategies mitigate side reactions during the alkylation of 4-(trifluoromethyl)benzylamine with ethylene oxide derivatives?

Methodological Answer:

  • Controlled Reagent Addition : Slow addition of ethylene oxide derivatives minimizes exothermic side reactions .
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the amine group .
  • Byproduct Removal : Add molecular sieves or MgSO₄ to absorb water, reducing hydrolysis .

Q. How do solvent polarity and catalyst selection affect nucleophilic substitution efficiency in synthesizing this compound?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize transition states, accelerating substitution. Low-polarity solvents (toluene) may require higher temperatures .
  • Catalyst Optimization : Lewis acids like TiCl₄ enhance electrophilicity of the alkylating agent, while bulky bases (DIPEA) reduce side reactions .

Q. How can contradictory NMR data arising from rotational isomerism in this compound be resolved?

Methodological Answer:

  • Variable Temperature NMR : Cool samples to -40°C to slow bond rotation, simplifying splitting patterns .
  • 2D NMR Techniques : NOESY or HSQC correlations identify spatial proximity of protons, clarifying dynamic effects .

Q. What computational methods predict the solubility and reactivity of this compound in different solvent systems?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models solvation energies using solvents like water, DMSO, or ethanol .
  • QSPR Models : Relate logP values (calculated via software like ACD/Labs) to experimental solubility .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .
  • Structural Confirmation : Use X-ray crystallography to confirm stereochemistry, as minor enantiomers may exhibit reduced efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.